Fluorescein Phalloidin

Description

Properties

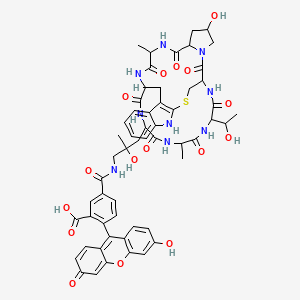

Molecular Formula |

C56H59N9O16S |

|---|---|

Molecular Weight |

1146.2 g/mol |

IUPAC Name |

5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79) |

InChI Key |

ZOOOSCCCFUSYBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorescein Phalloidin: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965) Phalloidin (B8060827) is a pivotal tool in cellular and molecular biology, enabling the specific visualization of filamentous actin (F-actin) within the cytoskeleton. This technical guide provides an in-depth exploration of the mechanism of action of Fluorescein Phalloidin, detailing its binding properties, its profound effects on actin dynamics, and its application in fluorescence microscopy. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Actin, one of the most abundant proteins in eukaryotic cells, is integral to a multitude of cellular processes, including cell motility, shape, and division.[1][2] It exists in two primary states: monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin). The dynamic interplay between these two forms is fundamental to cytoskeletal function. Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a potent and highly selective stabilizer of F-actin.[3][4] When conjugated with a fluorophore such as fluorescein, it becomes an invaluable probe for visualizing the intricate F-actin network in fixed and permeabilized cells.[1][5]

Mechanism of Action

The efficacy of this compound as a cytoskeletal stain lies in the specific and high-affinity binding of the phalloidin moiety to F-actin. This interaction effectively locks the actin subunits in place, preventing the depolymerization of the filament.

Binding to F-actin

Phalloidin binds specifically at the interface between adjacent actin subunits within the filament, essentially acting as a molecular clamp.[3] This interaction is highly selective for F-actin, with negligible binding to monomeric G-actin.[5] The binding is stoichiometric, with approximately one phalloidin molecule binding to each actin subunit in the filament.[5] This high-affinity interaction is largely independent of the actin isoform or the species of origin, making phalloidin a broadly applicable tool.[1][5] The binding site has been mapped to a region involving glutamic acid-117, methionine-119, and methionine-355 of actin.[6]

Stabilization of Actin Filaments

Upon binding, phalloidin dramatically stabilizes the F-actin structure. It achieves this by significantly reducing the rate constant for the dissociation of actin monomers from the filament ends.[3] This stabilization prevents the natural depolymerization process that is crucial for dynamic actin rearrangements in living cells. Consequently, the equilibrium between F-actin and G-actin is shifted towards the filamentous form.[4]

Effects on Actin Dynamics

The stabilization of F-actin by phalloidin has several profound effects on actin dynamics:

-

Inhibition of Depolymerization: Phalloidin effectively prevents the disassembly of actin filaments.[3]

-

Promotion of Polymerization: By stabilizing actin oligomers that act as nuclei, phalloidin can lower the critical concentration required for actin polymerization.[4]

-

Inhibition of ATP Hydrolysis: Phalloidin has been shown to inhibit the ATP hydrolysis activity associated with F-actin.[3][7]

The fluorescein moiety is conjugated to the phalloidin molecule in a way that does not interfere with its binding to F-actin.[8] Its primary role is to provide a fluorescent signal for visualization using fluorescence microscopy.

Quantitative Data

The interaction between phalloidin and actin has been characterized by several key quantitative parameters.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) of Phalloidin-Actin Complex | ~3 x 10⁻⁸ M | Rabbit muscle actin | [8] |

| Dissociation Equilibrium Constant (Kd) of Rhodamine-Phalloidin | ~100 nM | Arp2/3 complex and hWASp-VCA | [9][10] |

| Binding Stoichiometry | ~1 phalloidin molecule per actin subunit | Muscle and non-muscle cells | [5] |

| This compound Excitation Maximum | ~496 nm | [11] | |

| This compound Emission Maximum | ~516 nm | [11] |

Signaling Pathways and Logical Relationships

The mechanism of this compound's action is a direct interaction with a structural protein rather than a complex signaling pathway. The logical flow of its effect can be visualized as follows:

Caption: Mechanism of this compound action on actin filaments.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in cell staining.

Staining of F-actin in Fixed and Permeabilized Cells

This protocol is a standard method for visualizing F-actin in cultured cells.

Materials:

-

This compound stock solution (e.g., 1000X in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (B43269) (e.g., 3.7% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Bovine Serum Albumin (BSA)

-

Glass coverslips

-

Cultured cells

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells two to three times with PBS.

-

Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[12]

-

Note: Avoid using methanol (B129727) as a fixative, as it can disrupt the actin cytoskeleton.[13]

-

-

Washing: Wash the fixed cells two to three times with PBS.

-

Permeabilization: Increase cell permeability by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes.[12]

-

Washing: Wash the cells two to three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.

-

Staining: Prepare the this compound working solution by diluting the stock solution in PBS containing 1% BSA. A typical final concentration is 1X.[12] Incubate the cells with the working solution for 20-90 minutes at room temperature, protected from light.[12]

-

Washing: Gently wash the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~496/516 nm).[11]

Caption: Experimental workflow for staining F-actin with this compound.

Conclusion

This compound remains an indispensable tool for the visualization and study of the actin cytoskeleton. Its robust mechanism of action, characterized by high-affinity and specific binding to F-actin leading to its stabilization, allows for clear and detailed imaging. A thorough understanding of its interaction with actin, as detailed in this guide, is crucial for the accurate interpretation of experimental results and the design of future investigations into the complex dynamics of the cytoskeleton.

References

- 1. Phalloidin staining protocol | Abcam [abcam.com]

- 2. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 3. Phalloidin - Wikipedia [en.wikipedia.org]

- 4. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 5. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 6. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of phalloidin on the formation of actin filament branches by Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to F-actin Staining Using Fluorescein Phalloidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for visualizing filamentous actin (F-actin) in cells using fluorescein (B123965) phalloidin (B8060827). F-actin is a critical component of the cytoskeleton, playing a pivotal role in cell structure, motility, and signaling. Accurate and detailed visualization of the F-actin network is therefore essential for a wide range of research and drug development applications.

Core Principle of Fluorescein Phalloidin Staining

The visualization of F-actin with this compound is a highly specific and sensitive fluorescence microscopy technique. The core of this method lies in the unique properties of two key molecules: phalloidin and a fluorescent dye, in this case, fluorescein.

Phalloidin: A bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom.[1][2] Phalloidin exhibits a high binding affinity and remarkable specificity for the polymerized form of actin, F-actin, over its monomeric form, G-actin.[2][3] It binds to the grooves between actin subunits within the filament, effectively stabilizing the F-actin structure by preventing its depolymerization.[2] This stabilization is a key feature of phalloidin's mechanism. The binding of phalloidin is highly conserved across a wide range of species, from animals to plants.

Fluorescein: A widely used green fluorescent dye. When conjugated to phalloidin, it acts as a reporter molecule. The fluorescein-phalloidin conjugate retains the high-affinity binding characteristics of unlabeled phalloidin. Once bound to F-actin, the fluorescein can be excited by a specific wavelength of light, and it will in turn emit light at a longer wavelength, allowing for the visualization of the F-actin network using a fluorescence microscope.[4]

The staining process requires the cells to be "fixed" and "permeabilized". Fixation, typically with formaldehyde, cross-links proteins and preserves the cellular structure. Permeabilization, often achieved with a detergent like Triton X-100, creates pores in the cell membrane, allowing the relatively small fluorescein-phalloidin conjugate to enter the cell and access the F-actin filaments.[5]

Quantitative Data Summary

The interaction between this compound and F-actin can be characterized by several key quantitative parameters. These values are crucial for understanding the binding kinetics and for optimizing staining protocols.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | ~20 nM | General | [6] |

| 1-4 x 10⁻⁷ M | Rabbit skeletal muscle F-actin | [7] | |

| Stoichiometry of Binding | Approximately 1:1 (Phalloidin:Actin subunit) | General | [3][6][7][8] |

| 1:2 (Phalloidin:Actin subunits) | Sonication-induced denaturation inhibition | [9] | |

| Excitation Wavelength (Max) | ~492-498 nm | Fluorescein conjugate | [4][10] |

| Emission Wavelength (Max) | ~516-520 nm | Fluorescein conjugate | [10][11][12] |

| Association Rate Constant | 420 ± 120 M⁻¹s⁻¹ | TRITC-phalloidin with PMN lysate F-actin | [7] |

| Dissociation Rate Constant | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | TRITC-phalloidin with PMN lysate F-actin | [7] |

Experimental Protocols

This section provides a detailed methodology for staining F-actin in cultured cells using this compound.

Reagent Preparation

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS. Heat to 60°C and add a few drops of 1 N NaOH to dissolve the paraformaldehyde. Cool to room temperature and adjust the pH to 7.4. Filter the solution. Caution: Paraformaldehyde is toxic; handle with care in a fume hood.

-

Permeabilization Solution (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.

-

Blocking Solution (1% Bovine Serum Albumin in PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of PBS. This helps to reduce non-specific background staining.[1]

-

This compound Staining Solution: Prepare a working solution of this compound at a concentration of 100-200 nM in PBS containing 1% BSA.[5][13] The exact concentration may require optimization depending on the cell type and experimental conditions.

-

Mounting Medium: An anti-fade mounting medium is recommended to preserve the fluorescence signal.

Staining Procedure for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or in multi-well plates until they reach the desired confluency.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove the culture medium.

-

Fixation: Add the 4% paraformaldehyde solution to the cells and incubate for 10-20 minutes at room temperature.

-

Washing: Gently wash the cells two to three times with PBS.

-

Permeabilization: Add the 0.1% Triton X-100 solution and incubate for 5-10 minutes at room temperature.

-

Washing: Gently wash the cells two to three times with PBS.

-

Blocking: Add the 1% BSA solution and incubate for 30 minutes at room temperature.

-

Staining: Remove the blocking solution and add the this compound staining solution. Incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

Visualizations

Principle of F-actin Staining with this compound

Caption: The binding of this compound to F-actin enables fluorescence microscopy.

Experimental Workflow for F-actin Staining

Caption: A step-by-step workflow for staining F-actin in cultured cells.

References

- 1. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 3. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. abnova.com [abnova.com]

- 5. F-Actin Staining | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 7. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Stoichiometry of actin and phalloidin binding: one molecule of the toxin dominates two actin subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Phalloidin, Fluorescein Isothiocyanate Labeled peptide from Amanita phalloides Phalloidin-FITC [sigmaaldrich.com]

- 12. biotium.com [biotium.com]

- 13. sc.edu [sc.edu]

Unveiling the Cytoskeleton: A Technical Guide to Fluorescein Phalloidin's Specificity for F-Actin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity of fluorescein (B123965) phalloidin (B8060827) for filamentous actin (F-actin), a cornerstone technique in cell biology and drug development. We delve into the molecular basis of this interaction, provide quantitative binding data, detail experimental protocols, and visualize the key signaling pathways that regulate the dynamic actin cytoskeleton.

Core Principles of Fluorescein Phalloidin Staining

This compound is a powerful tool for visualizing F-actin in fixed cells and tissues. Phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, exhibits a high binding affinity and remarkable specificity for the polymeric form of actin (F-actin) over its monomeric counterpart (G-actin).[1][2] This specificity is the foundation of its utility in fluorescence microscopy.

The binding of phalloidin stabilizes actin filaments by preventing their depolymerization and promoting polymerization by lowering the critical concentration for actin assembly.[2][3][4] This interaction is stoichiometric, with approximately one phalloidin molecule binding to one actin subunit within the filament.[1][3][4][5][6] The fluorescein moiety, a bright green fluorescent dye, is conjugated to phalloidin, allowing for the direct and high-contrast visualization of F-actin structures such as stress fibers, lamellipodia, and filopodia.[2][7]

Quantitative Analysis of this compound Binding

The precise quantification of the interaction between this compound and F-actin is crucial for designing and interpreting experiments. The following table summarizes the key binding parameters.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 2.7 x 10-7 M | Not specified | [8][9] |

| General Affinity | Nanomolar (nM) range | Various species (plants, animals) | [3][4][5] |

| Stoichiometry of Binding | ~1 phalloidin molecule per actin subunit | Muscle and non-muscle cells | [1][3][4][5][6] |

Experimental Protocols

Accurate and reproducible F-actin staining with this compound relies on meticulous experimental technique. Below are detailed methodologies for the staining of cultured cells.

Fixation and Permeabilization of Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde (B43269) solution in PBS for 10 minutes at room temperature. Note: The use of methanol-containing fixatives should be avoided as methanol (B129727) can disrupt the actin cytoskeleton.

-

Washing: Wash the fixed cells two to three times with PBS.

-

Permeabilization: To allow the phalloidin conjugate to access the intracellular actin filaments, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3 to 5 minutes at room temperature.

-

Washing: Wash the cells two to three times with PBS.

This compound Staining

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes at room temperature.

-

Staining: Prepare the this compound working solution by diluting the stock solution in PBS with 1% BSA. The final concentration may need to be optimized for different cell types but is typically in the nanomolar range.

-

Incubation: Add the staining solution to the cells and incubate for 20 to 90 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound phalloidin conjugate.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation/Emission maxima ~496/516 nm).

Visualizing F-Actin Dynamics in Signaling Pathways

The dynamic nature of the actin cytoskeleton is fundamental to a multitude of cellular processes, including cell migration, morphogenesis, and cytokinesis. These processes are tightly regulated by complex signaling pathways. This compound staining is instrumental in visualizing the F-actin rearrangements that occur in response to various signaling cues.

Rho GTPase Signaling and Actin Polymerization

A key signaling network that controls actin dynamics is orchestrated by the Rho family of small GTPases, including Rac1, Cdc42, and RhoA.[10][11][12] These molecular switches, when activated, trigger downstream effectors that directly influence the organization of the actin cytoskeleton.

For instance, the activation of Rac1 and Cdc42 leads to the recruitment and activation of the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE) complex, respectively.[13][14][15][16] These, in turn, activate the Arp2/3 complex, which nucleates the formation of new actin filaments from the sides of existing filaments, leading to the characteristic branched actin networks found in lamellipodia and essential for cell protrusion and migration.[13][15][17]

Below is a DOT script and the resulting diagram illustrating this signaling pathway.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Phalloidin staining protocol | Abcam [abcam.com]

- 8. Cytoskeletal F-actin patterns quantitated with fluorescein isothiocyanate-phalloidin in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin [elifesciences.org]

- 13. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Branching out in different directions: Emerging cellular functions for the Arp2/3 complex and WASP-family actin nucleation factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unconcerted conformational changes in Arp2/3 complex integrate multiple activating signals to assemble functional actin networks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein Phalloidin for F-Actin Visualization

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Fluorescein (B123965) Phalloidin (B8060827), a vital tool for the fluorescent labeling of filamentous actin (F-actin) in cellular and tissue samples. We will delve into its spectral properties, provide detailed experimental protocols, and illustrate key workflows for its application in research and drug development.

Core Principles of Fluorescein Phalloidin Staining

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[1][2] It exhibits a high affinity for F-actin, binding to the grooves between actin subunits and stabilizing the filament structure by preventing depolymerization.[3][4] When conjugated to a fluorophore such as fluorescein isothiocyanate (FITC), it becomes a powerful probe for visualizing the actin cytoskeleton using fluorescence microscopy.[5] This specificity and high affinity make this compound a reliable tool for observing F-actin in a wide range of species and cell types, as the amino acid sequence of actin is highly conserved.

Spectral Properties

The selection of appropriate excitation sources and emission filters is critical for successful fluorescence imaging. Fluorescein, the fluorophore in this compound, is optimally excited by the 488 nm laser line commonly found on most fluorescence microscopes and flow cytometers.[6][7] Its emission is in the green part of the spectrum.

| Property | Value | Source |

| Excitation Maximum | ~495 nm | [3][6][8] |

| 496 nm | [2] | |

| 492 nm | [9] | |

| 498 nm | [4] | |

| Emission Maximum | ~519 nm | [6][8] |

| 516 nm | [2][10] | |

| 513 nm | [3] | |

| 518 nm | [9] | |

| 520 nm | ||

| 517 nm | [4] | |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [6] |

| 70,000 cm⁻¹M⁻¹ (at 495 nm) | [3] | |

| Quantum Yield (Fluorescein) | 0.5 - 0.95 | [6][11] |

| Molecular Weight | ~1175 Da | [2][3] |

Experimental Protocols

The following protocols provide a general framework for staining F-actin in cultured cells and tissue samples. Optimization may be required depending on the specific cell type and experimental conditions.

Staining of Cultured Adherent Cells

This protocol is suitable for cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (B43269) (3.7% in PBS)

-

Triton™ X-100 (0.1% in PBS)

-

Bovine Serum Albumin (BSA, 1% in PBS)

-

This compound stock solution (e.g., in DMSO or Methanol)

-

Mounting Medium

Procedure:

-

Wash: Gently wash the cells two to three times with pre-warmed PBS.[1]

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[2]

-

Wash: Wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 3-5 minutes. For optimal visualization of actin, this step can be extended to 20 minutes.[5]

-

Wash: Wash the cells two to three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]

-

Staining: Dilute the this compound stock solution to its working concentration in 1% BSA in PBS. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[12]

-

Wash: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.[3]

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

Staining of Whole-Mount Drosophila Tissue

This protocol is adapted for tissue samples.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

PFA (Paraformaldehyde) fixation solution

-

Triton™ X-100 extraction solution

-

This compound

-

Mounting Medium

Procedure:

-

Fixation: Fix the tissue sample with a PFA solution containing 1 Unit/ml of the phalloidin conjugate for 15-30 minutes at room temperature on a rotator.[13]

-

Extraction: Discard the fixation solution and extract the sample with a Triton-X 100 solution containing 1 Unit/ml of the phalloidin conjugate for 15-20 minutes.[13]

-

Repeat Extraction: Repeat the extraction step two more times.[13]

-

Wash: Wash the sample three times with PBS for 15-20 minutes each.[13]

-

Mounting: Remove excess PBS and mount the sample with a suitable mounting medium.[13]

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow for staining F-actin with this compound.

Caption: Experimental workflow for staining F-actin in cultured cells.

Signaling Pathway Context

This compound is instrumental in studying cellular processes that involve the actin cytoskeleton. Changes in cell morphology, migration, and division are all underpinned by the dynamic remodeling of actin filaments. Visualizing F-actin provides critical insights into the effects of drug candidates on these fundamental cellular functions.

Caption: Role of F-actin visualization in studying signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. F-Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. abnova.com [abnova.com]

- 10. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

A Technical Guide to Fluorescein Phalloidin Conjugate: Properties and Protocols for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Fluorescein (B123965) Phalloidin (B8060827) conjugate, a vital tool for visualizing the actin cytoskeleton. This document details its mechanism of action, spectral characteristics, and provides standardized protocols for its application in cellular imaging. The information is intended to assist researchers, scientists, and professionals in drug development in the effective application of this fluorescent probe.

Core Chemical and Physical Properties

Fluorescein Phalloidin is a conjugate formed by the covalent linkage of the fluorescent dye fluorescein to phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom.[1] Phalloidin exhibits a high affinity and specificity for filamentous actin (F-actin), making its fluorescent conjugates excellent probes for staining and visualizing the actin cytoskeleton in fixed and permeabilized cells.[2][3]

Quantitative Data Summary

The key quantitative properties of this compound conjugate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅₆H₅₉N₉O₁₆S | [4][5] |

| Molecular Weight | Approximately 1146.2 g/mol | [4] |

| Note: Other sources report values around 1100 g/mol and 1177.26 g/mol . | [6] | |

| Excitation Maximum (λex) | ~496 nm | [2][7] |

| Emission Maximum (λem) | ~516 nm | [2][7] |

| Quantum Yield (Φf) | ~0.92 (for Fluorescein in aqueous buffer) | [4] |

| Note: This is the quantum yield of the fluorescein fluorophore in an aqueous environment, which is a reasonable approximation for the conjugate in typical staining buffers. | ||

| Formulation | Typically supplied as a lyophilized solid or a stock solution in DMSO or methanol. | [4][6] |

| Purity | ≥90% | [4] |

| Storage | Store at -20°C, protected from light. | [6] |

Mechanism of Action: F-Actin Stabilization

Phalloidin binds specifically and with high affinity to the grooves between F-actin subunits, effectively stabilizing the filament.[8] This binding prevents the depolymerization of actin filaments and inhibits the ATP hydrolysis activity of F-actin.[1][5] The stabilization of F-actin by phalloidin is a key aspect of its utility as a staining reagent, as it preserves the intricate actin cytoskeletal structures within the cell for microscopic analysis.

Figure 1. Mechanism of F-actin stabilization and visualization by this compound.

Experimental Protocols

The following section provides a detailed methodology for the staining of F-actin in cultured cells using this compound conjugate. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials

-

This compound conjugate stock solution (e.g., 1000X in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (e.g., 3.7% in PBS) for fixation

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Coverslips with cultured adherent cells

-

Fluorescence microscope with appropriate filters for fluorescein (FITC)

Staining Procedure for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

-

Washing: Gently wash the cells two to three times with PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.

-

Washing: Wash the fixed cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to F-actin.

-

Washing: Wash the permeabilized cells two to three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

-

Staining: Prepare the this compound working solution by diluting the stock solution in Blocking Buffer or PBS with 1% BSA. A common dilution is 1:100 to 1:1000, but the optimal concentration should be determined experimentally. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the stained cells two to three times with PBS to remove unbound conjugate.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with a filter set suitable for fluorescein (excitation ~496 nm, emission ~516 nm).

Figure 2. Experimental workflow for F-actin staining with this compound.

Concluding Remarks

This compound conjugate remains an indispensable tool in cell biology and related fields for the detailed visualization of the actin cytoskeleton. Its high specificity, coupled with the bright and stable fluorescence of fluorescein, allows for high-resolution imaging of cellular architecture and dynamics. By understanding its chemical properties and adhering to optimized experimental protocols, researchers can achieve reliable and reproducible results in their investigations of cellular structure and function.

References

- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. FITC phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]

- 3. FITC Phalloidin | Green fluorescent cytoskeleton stain | Hello Bio [hellobio.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

A Technical Guide to Fluorescein Phalloidin Staining for F-Actin Visualization in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for using Fluorescein (B123965) Phalloidin (B8060827) to visualize filamentous actin (F-actin) in microscopy. The information presented herein is intended to equip researchers with the foundational knowledge and practical protocols necessary for successful and reproducible F-actin staining experiments.

Core Principles of Fluorescein Phalloidin Staining

This compound is a powerful tool for fluorescently labeling F-actin in fixed and permeabilized cells. The staining technique relies on the high specificity and affinity of the phalloidin toxin for the polymeric form of actin, and the fluorescent properties of its conjugated fluorescein molecule.

1.1. The Phalloidin Moiety: A High-Affinity F-Actin Probe

Phalloidin is a bicyclic heptapeptide (B1575542) toxin isolated from the poisonous Amanita phalloides mushroom.[1][2] Its primary mechanism of action is the specific and strong binding to filamentous actin (F-actin).[1] Phalloidin binds at the interface between F-actin subunits, effectively locking them together and preventing their depolymerization.[1] This stabilization of the actin filaments is a key feature of its toxicity and its utility as a staining reagent.

Key characteristics of phalloidin's interaction with F-actin include:

-

High Specificity: Phalloidin selectively binds to F-actin, with negligible affinity for monomeric G-actin.[3][4]

-

Stoichiometric Binding: Phalloidin binds to F-actin in a stoichiometric ratio of approximately one molecule of phalloidin per actin subunit.[7]

-

Preservation of Filament Integrity: Due to its small size, phalloidin binding does not significantly interfere with the interaction of F-actin with many of its associated proteins, such as myosin.[3]

The binding site for phalloidin is located in a cleft between two domains of the actin monomer and involves interactions with multiple actin subunits within the filament.[8][9] Specifically, studies have identified key residues on actin, such as glutamic acid-117, methionine-119, and methionine-355, as being involved in the binding of phalloidin derivatives.[8][10]

1.2. The Fluorescein Moiety: A Versatile Fluorophore

Fluorescein isothiocyanate (FITC) is a widely used green fluorescent dye that is commonly conjugated to phalloidin.[11][12] FITC is an amine-reactive derivative of fluorescein, allowing it to be covalently linked to the phalloidin molecule.[13]

Key properties of Fluorescein (FITC) include:

-

Excitation and Emission Spectra: FITC has an excitation maximum at approximately 495 nm and an emission maximum around 519 nm, resulting in a bright green fluorescence.[11][12]

-

High Quantum Yield: FITC exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light.

-

pH Sensitivity: The fluorescence intensity of fluorescein is pH-dependent, with optimal brightness in slightly alkaline conditions (pH 8.0).[11]

-

Photobleaching: Like many fluorophores, fluorescein is susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[12] The use of anti-fade mounting media is recommended to mitigate this effect.[14]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| This compound | ||

| Excitation Maximum | ~496 nm | [3] |

| Emission Maximum | ~516 nm | [3] |

| Molecular Weight | ~1175 Da | [3][15] |

| Fluorescein Isothiocyanate (FITC) | ||

| Excitation Maximum | ~495 nm | [11][12] |

| Emission Maximum | ~519-525 nm | [11][12] |

| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.92 | |

| Phalloidin | ||

| Binding Affinity (Kd) for F-actin | ~3 x 10⁻⁸ M (30 nM) | [4] |

Experimental Protocols

A successful F-actin staining experiment using this compound requires careful attention to cell handling, fixation, permeabilization, and staining steps. The following is a generalized protocol for staining cultured adherent cells. Optimization may be required for different cell types and experimental conditions.

3.1. Reagent Preparation

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Fixation Solution: 3-4% Methanol-free formaldehyde (B43269) in PBS. Crucially, avoid using methanol-based fixatives as they can disrupt the actin cytoskeleton. [14][16]

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.

-

Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS. This can help to reduce non-specific background staining.[3][17]

-

This compound Staining Solution: Dilute the this compound stock solution (typically in methanol (B129727) or DMSO) in PBS with 1% BSA to the desired working concentration. A common starting point is a 1:100 to 1:1000 dilution.[14] The optimal concentration should be determined empirically.[14]

-

Mounting Medium: An anti-fade mounting medium is recommended to preserve the fluorescence signal.[14]

3.2. Staining Procedure for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency (typically 70-80%).[17]

-

Washing: Gently aspirate the culture medium and wash the cells 2-3 times with pre-warmed PBS.[3]

-

Fixation: Add the fixation solution to the cells and incubate for 10-30 minutes at room temperature.[14]

-

Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.[14]

-

Permeabilization: Add the permeabilization solution and incubate for 3-5 minutes at room temperature.[14] This step is essential to allow the phalloidin conjugate to enter the cell and access the F-actin.[5]

-

Washing: Aspirate the permeabilization solution and wash the cells 2-3 times with PBS.[14]

-

Blocking (Optional): Add blocking solution and incubate for 20-30 minutes at room temperature to minimize non-specific binding.[14][17]

-

Staining: Aspirate the blocking solution (if used) and add the this compound staining solution. Incubate for 20-90 minutes at room temperature, protected from light.[14]

-

Washing: Aspirate the staining solution and wash the cells 2-3 times with PBS for 5 minutes each to remove unbound conjugate.[14]

-

Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., FITC filter set).[18]

3.3. Simultaneous Fixation, Permeabilization, and Staining

For some applications, a rapid one-step procedure can be employed. This method combines fixation, permeabilization, and staining into a single incubation.[19]

-

Prepare a solution containing 3.7% methanol-free formaldehyde, a permeabilizing agent like 50-100 µg/mL lysopalmitoylphosphatidylcholine, and the desired concentration of this compound in PBS.[19]

-

Add this solution to the cells and incubate for 20 minutes at 4°C.[19]

-

Rapidly wash the cells three times with PBS.[19]

-

Mount and image as described above.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound staining.

Caption: Mechanism of this compound binding and visualization.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. biotium.com [biotium.com]

- 8. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phalloidin staining protocol | Abcam [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorescein Phalloidin for Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein (B123965) Phalloidin (B8060827), a vital tool for visualizing the actin cytoskeleton in fixed cells. We will delve into its mechanism of action, spectral properties, and provide detailed protocols for its application in cell biology research. Furthermore, a comparative analysis with other common F-actin probes is presented to aid in experimental design.

Introduction to Fluorescein Phalloidin

This compound is a fluorescent probe consisting of the fungal toxin phalloidin conjugated to the fluorescein isothiocyanate (FITC) fluorophore. Phalloidin, derived from the Amanita phalloides mushroom, exhibits a high binding affinity for filamentous actin (F-actin), the polymerized form of actin, while showing negligible affinity for monomeric G-actin.[1][2] This specificity makes it an excellent tool for selectively staining and visualizing the intricate network of actin filaments within cells.

The fluorescein conjugate allows for the visualization of F-actin using fluorescence microscopy. It is widely used in various cell biology applications, including the study of cytoskeletal organization, cell motility, cell division, and apoptosis.[3][4]

Mechanism of Action

Phalloidin binds to the interface between F-actin subunits, effectively stabilizing the filament and preventing its depolymerization.[1] This interaction locks adjacent actin subunits together and inhibits the ATP hydrolysis activity of F-actin.[5] By binding stoichiometrically to actin filaments, typically at a ratio of one phalloidin molecule per actin subunit, it allows for a quantitative estimation of F-actin content in cells when used at saturating concentrations.[1][6]

The stabilization of actin filaments by phalloidin is a key aspect of its utility as a staining reagent but also underlies its toxicity in living cells, which is why it is primarily used for fixed-cell imaging.[7]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Photophysical Properties

| Property | Value | Reference(s) |

| Excitation Maximum | ~496 nm | [8][9] |

| Emission Maximum | ~516 nm | [8][9] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ at 495 nm | [10] |

| Quantum Yield (of Fluorescein) | ~0.92 (in 0.01 M NaOH) | |

| Molecular Weight | ~1177.26 g/mol | [10] |

Table 2: Binding Properties

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) | ~3 x 10⁻⁸ M | [10] |

| Binding Ratio | ~1:1 (Phalloidin:Actin subunit) | [6] |

Experimental Protocols

Accurate and reproducible staining of F-actin with this compound requires careful sample preparation. Below are detailed protocols for staining adherent cells.

Standard Staining Protocol for Adherent Cells

This protocol involves separate steps for cell fixation, permeabilization, and staining.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde, 3.7% in PBS

-

Triton™ X-100, 0.1-0.5% in PBS

-

This compound working solution (e.g., 50 µg/mL in PBS with 1% DMSO)[10]

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 15 minutes at room temperature. Note: Avoid using methanol-based fixatives as they can disrupt the actin cytoskeleton.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to F-actin.[10]

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with the this compound working solution for 20-40 minutes at room temperature, protected from light.[10] The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically.[3]

-

Washing: Wash the cells two to three times with PBS to remove unbound phalloidin.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~496/516 nm).

One-Step Fixation, Permeabilization, and Staining Protocol

This protocol offers a more rapid procedure by combining fixation, permeabilization, and staining into a single step.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

One-step staining solution: 3.7% methanol-free formaldehyde, 50-100 µg/mL lysopalmitoylphosphatidylcholine, and 5-10 units of fluorescent phalloidin in 1 mL of PBS.

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Combined Staining: Add the one-step staining solution to the cells and incubate for 20 minutes at 4°C.

-

Washing: Rapidly wash the cells three times with buffer.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope.

Comparative Analysis with Other F-Actin Probes

While this compound is a widely used and effective probe, several alternatives are available. The choice of probe depends on the specific experimental requirements, such as the need for higher photostability, multiplexing capabilities, or live-cell imaging.

Table 3: Comparison of F-Actin Staining Methods

| Method | Advantages | Disadvantages |

| This compound | - High specificity for F-actin[3] - Small size allows for dense labeling - Relatively low cost | - Lower photostability compared to modern dyes[5] - pH-sensitive fluorescence[6] - Not suitable for live-cell imaging[7] |

| Alexa Fluor®/iFluor® Phalloidins | - Superior brightness and photostability[2][5] - Wide range of colors available for multiplexing[8] | - Higher cost |

| Lifeact | - Can be used for live-cell imaging[7] - Comparable resolution to phalloidin in super-resolution microscopy[3] | - Can alter actin dynamics in living cells - Requires transfection to express the tagged peptide[7] |

| Anti-Actin Antibodies | - Can be used for techniques like Western blotting - Can potentially target specific actin isoforms | - Larger size may hinder dense labeling - Potential for cross-reactivity and non-specific binding[5] - More complex and time-consuming protocol |

Conclusion

This compound remains a cornerstone in cell biology for the visualization of the actin cytoskeleton in fixed cells. Its high specificity, ease of use, and cost-effectiveness make it an invaluable tool for a wide range of applications. However, for experiments demanding high photostability or multicolor imaging, researchers should consider phalloidin conjugates with more advanced fluorophores like Alexa Fluor® or iFluor® dyes. For dynamic studies in living cells, probes such as Lifeact are more appropriate. A thorough understanding of the properties and protocols associated with this compound, as outlined in this guide, will enable researchers to generate high-quality, reproducible data in their investigations of cellular structure and function.

References

- 1. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 2. cohesionbio.com [cohesionbio.com]

- 3. Phalloidin-FITC (5782) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. edinst.com [edinst.com]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Phalloidin-FITC | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

Fluorescein Phalloidin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Fluorescein (B123965) Phalloidin (B8060827). It also includes detailed experimental protocols for its use in cellular imaging. Fluorescein Phalloidin is a powerful tool for visualizing the actin cytoskeleton, but its toxic nature necessitates strict adherence to safety procedures.

Hazard Identification and Toxicity

This compound is a conjugate of the fluorescent dye fluorescein and phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] Phalloidin is acutely toxic and binds with high affinity to filamentous actin (F-actin), preventing its depolymerization and disrupting normal cellular functions.[2][3] This can lead to cell death.[2]

The primary hazard associated with this compound is its toxicity. It is classified as acutely toxic upon oral ingestion, dermal contact, and inhalation.[4][5][6]

GHS Classification:

Hazard Statements:

The primary target organs for phalloidin toxicity are the liver and kidneys.[8][9] Symptoms of poisoning may include gastrointestinal distress, followed by jaundice, seizures, coma, and ultimately death.[1][9]

Quantitative Toxicity Data

| Substance | LD50 (Intraperitoneal, Mouse) | Molecular Weight | Excitation Wavelength | Emission Wavelength |

| Phalloidin | 2 mg/kg[2][8][9] | ~788.9 g/mol | N/A | N/A |

| This compound | Not explicitly stated, but handled with the same precautions as phalloidin. | 1146.18 g/mol [4] | ~496 nm[10] | ~516 nm[10] |

Safety and Handling Precautions

Due to its high toxicity, all handling of this compound, whether in lyophilized or solution form, must be conducted with extreme caution in a designated laboratory area.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[5]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]

-

Lab Coat: A lab coat must be worn to protect from skin contact.[4]

-

Respiratory Protection: When handling the lyophilized powder or creating stock solutions where aerosolization is possible, a suitable respirator should be used in a well-ventilated area or fume hood.[4][5]

Engineering Controls

-

Work with this compound in a chemical fume hood, especially when handling the powdered form or preparing stock solutions.[4]

-

Ensure a safety shower and eyewash station are readily accessible.[4]

Handling Procedures

-

Avoid inhalation of dust or aerosols.[4]

-

Prevent contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[4]

-

Centrifuge the vial briefly before opening to ensure the lyophilized powder is at the bottom.[3]

Storage and Stability

-

Lyophilized Powder: Store at -20°C, desiccated and protected from light. It is stable for at least one year under these conditions.[11]

-

Stock Solutions: After reconstitution in methanol (B129727) or DMSO, stock solutions are stable for at least one year when stored at -20°C and protected from light.[10][11] Avoid repeated freeze-thaw cycles.[4][12] Aliquoting the stock solution is recommended.[10]

Accidental Release and Emergency Procedures

Spills

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.[6]

-

Contain the spill and absorb with an inert material (e.g., vermiculite, sand).[5][7]

-

Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[5]

-

Decontaminate the area by scrubbing with alcohol.[4]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4][5][6]

-

In Case of Eye Contact: Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[4][5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][6]

Decontamination and Disposal

-

All contaminated materials, including gloves, pipette tips, and containers, must be disposed of as hazardous waste according to local, state, and federal regulations.[4]

-

Decontaminate work surfaces with a suitable disinfectant or alcohol.[4]

Experimental Protocols

The following are generalized protocols for staining F-actin in fixed and permeabilized cells. Optimal conditions may vary depending on the cell type and experimental setup.

Reconstitution of Lyophilized this compound

-

Bring the vial to room temperature before opening.[3]

-

Centrifuge the vial briefly to collect the lyophilized powder at the bottom.[3]

-

Dissolve the contents in a suitable solvent such as methanol or DMSO to create a stock solution. For example, dissolving 300 units in 1.5 mL of methanol yields a stock solution of approximately 6.6 µM.[10]

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in culture dishes.

-

Washing: Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS).[10][12]

-

Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[10][12][13] It is crucial to use methanol-free formaldehyde as methanol can disrupt actin filaments.[12][13]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[10][12]

-

Blocking (Optional but Recommended): To reduce nonspecific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[10][12]

-

Staining: Dilute the this compound stock solution to the desired working concentration in PBS with 1% BSA. A common dilution is 1:40 to 1:200 from a 6.6 µM stock solution.[13] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[3][12]

-

Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.[12][14]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the stained cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~496/516 nm).[10]

Staining Protocol for Paraffin-Embedded Tissue Sections

For paraffin-embedded tissues, a deparaffinization step is required before the staining protocol.[15]

-

Deparaffinization:

-

Immerse slides in xylene (2 changes, 5 minutes each).[15]

-

Immerse slides in 100% ethanol (B145695) (2 changes, 5 minutes each).

-

Immerse slides in 95% ethanol (5 minutes).[15]

-

Immerse slides in 70% ethanol (5 minutes).[15]

-

Rinse with distilled water.

-

-

Staining: Proceed with the staining protocol for adherent cells starting from the permeabilization step.

Visualizations

Signaling Pathway Interaction

Phalloidin does not activate a traditional signaling pathway. Instead, it directly binds to and stabilizes F-actin, thereby inhibiting depolymerization. This disruption of actin dynamics can indirectly affect numerous cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, cytokinesis, and cell signaling.

Caption: Mechanism of Phalloidin's interaction with F-actin.

Experimental Workflow

Caption: Experimental workflow for staining adherent cells.

Safety and Handling Logical Relationships

Caption: Key safety and handling considerations.

References

- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. biotium.com [biotium.com]

- 8. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Do I need to deparaffinize my paraffin-embedded tissue sections before staining F-actin with Phalloidin-iFluor® conjugates? Can you provide a deparaffinization protocol? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes: Fluorescein Phalloidin Staining Protocol for Visualizing F-Actin in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the deadly Amanita phalloides mushroom, commonly known as the death cap.[1][2] It exhibits a high affinity and specific binding to filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the cytoskeleton in eukaryotic cells.[1][2] This specific interaction prevents the depolymerization of F-actin, thereby stabilizing the filaments.[2] When conjugated to a fluorescent dye such as fluorescein (B123965), phalloidin becomes a powerful tool for visualizing the intricate network of F-actin within fixed and permeabilized cells.[2][3] This technique is widely employed in cell biology to study cytoskeletal dynamics, cell morphology, motility, and other cellular processes that are dependent on the actin cytoskeleton.[3]

These application notes provide a detailed protocol for staining F-actin in mammalian cells using fluorescein phalloidin. The protocol is designed to be a general guideline and may require optimization for specific cell types and experimental conditions.

Principle of the Method

The staining procedure involves three main steps: cell fixation, permeabilization, and staining with the fluorescent phalloidin conjugate. Fixation, typically with formaldehyde (B43269), crosslinks intracellular proteins, preserving the cellular architecture.[4] Permeabilization, usually achieved with a detergent like Triton X-100, creates pores in the cell membrane, allowing the phalloidin conjugate to enter the cell and access the actin filaments.[3] Finally, the fluorescein-labeled phalloidin binds to F-actin, and the stained structures can be visualized using fluorescence microscopy.

Experimental Protocol

This protocol is intended for adherent mammalian cells grown on glass coverslips.

Reagent Preparation

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh from a 16% or 32% stock solution. Handle with care in a fume hood as paraformaldehyde is toxic.

-

Permeabilization Solution (0.1% Triton X-100 in PBS):

-

Blocking Solution (1% Bovine Serum Albumin (BSA) in PBS): (Optional, but recommended to reduce nonspecific background staining)[3]

-

This compound Staining Solution: Reconstitute lyophilized this compound in methanol (B129727) or DMSO to create a stock solution (e.g., 6.6 µM).[1] Dilute the stock solution in PBS containing 1% BSA to the desired working concentration (typically 1:100 to 1:1000).[3] The optimal concentration should be determined empirically.

-

Mounting Medium: An antifade mounting medium is recommended to preserve the fluorescence signal.

Staining Procedure

-

Cell Culture: Grow mammalian cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove the culture medium.[5]

-

Fixation: Fix the cells by incubating them in 4% paraformaldehyde solution for 10-20 minutes at room temperature.[3][4]

-

Washing: Aspirate the fixation solution and wash the cells two to three times with PBS for 5 minutes each.[3]

-

Permeabilization: Permeabilize the cells by incubating them in 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[3][4]

-

Washing: Wash the cells two to three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce nonspecific background, incubate the cells in 1% BSA in PBS for 20-30 minutes at room temperature.[3]

-

Staining: Aspirate the blocking solution (if used) and add the this compound staining solution to the cells. Incubate for 20-60 minutes at room temperature, protected from light.[3][6]

-

Washing: Remove the staining solution and wash the cells two to three times with PBS for 5 minutes each, protected from light.

-

Mounting: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~495 nm / ~515 nm).

Data Presentation

The following table summarizes the key quantitative parameters of the staining protocol. These values may require optimization for different cell lines and experimental setups.

| Parameter | Recommended Range | Typical Value | Notes |

| Fixative Concentration | 3-4% Paraformaldehyde | 4% Paraformaldehyde | Methanol-free formaldehyde is recommended.[3] |

| Fixation Time | 10-30 minutes | 15 minutes | Over-fixation can mask epitopes. |

| Permeabilization Agent | 0.1-0.5% Triton X-100 | 0.1% Triton X-100 | |

| Permeabilization Time | 3-15 minutes | 10 minutes | |

| Phalloidin Dilution | 1:40 - 1:2000 | 1:100 - 1:1000 | The optimal dilution should be determined empirically.[3] |

| Staining Incubation Time | 20-90 minutes | 30-60 minutes | Can be performed at room temperature or 4°C.[3][7] |

| Incubation Temperature | Room Temperature or 4°C | Room Temperature |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound staining.

Mechanism of Phalloidin Binding to F-Actin

Caption: Mechanism of this compound binding and stabilization of F-actin.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Insufficient permeabilization | Increase permeabilization time or Triton X-100 concentration. |

| Low concentration of phalloidin conjugate | Increase the concentration of the this compound solution. | |

| Inadequate fixation | Ensure the fixative is fresh and fixation time is optimal. Poor fixation can lead to loss of actin filaments.[8] | |

| Photobleaching | Use an antifade mounting medium and minimize exposure to the excitation light.[9] | |

| High Background Staining | Incomplete washing | Increase the number and duration of washing steps. |

| Nonspecific binding of the probe | Include a blocking step with 1% BSA before staining.[3] | |

| Phalloidin conjugate concentration is too high | Decrease the concentration of the this compound solution. | |

| Patchy or Uneven Staining | Cells dried out during the procedure | Keep the coverslips in a humidified chamber during incubations.[10] |

| Incomplete coverage of reagents | Ensure the entire coverslip is covered with the solutions during each step. | |

| Altered Actin Morphology | Suboptimal cell health | Ensure cells are healthy and not overly confluent before fixation. |

| Effects of fixation or permeabilization | Optimize fixation and permeabilization conditions as they can sometimes alter cytoskeletal structures. |

References

- 1. researchgate.net [researchgate.net]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]

- 8. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. forum.microlist.org [forum.microlist.org]

Visualizing the Cellular Skeleton: A Detailed Protocol for F-Actin Staining with Fluorescein Phalloidin

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the immunofluorescent staining of filamentous actin (F-actin) in cultured cells using Fluorescein Phalloidin (B8060827). Phalloidin is a bicyclic peptide isolated from the poisonous mushroom Amanita phalloides that binds with high affinity and specificity to F-actin, the polymerized form of actin.[1] When conjugated to a fluorophore such as fluorescein, it becomes a powerful tool for visualizing the actin cytoskeleton, which is crucial for maintaining cell shape, motility, and intracellular trafficking.[2] This protocol is designed to yield high-quality, reproducible results for fluorescence microscopy applications.

Principle of the Method

Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies or probes to detect specific target antigens within cells or tissues.[3][4][5][6] In this direct staining method, Fluorescein Phalloidin acts as the fluorescent probe that specifically binds to F-actin. The process involves several key steps:

-

Cell Culture and Preparation: Adherent or suspension cells are cultured on a suitable substrate, such as glass coverslips, to facilitate imaging.

-

Fixation: Cells are treated with a chemical fixative, typically paraformaldehyde, to preserve their cellular structure and lock proteins in place.[7]

-

Permeabilization: The cell membrane is made permeable to allow the relatively large this compound molecule to enter the cell and access the actin filaments.[7]

-

Blocking (Optional but Recommended): A blocking step can be included to minimize non-specific binding of the fluorescent probe, thereby reducing background signal.

-

Staining: The fixed and permeabilized cells are incubated with a solution containing this compound.

-

Mounting and Imaging: The stained samples are mounted on a microscope slide with an anti-fade mounting medium and visualized using a fluorescence microscope equipped with the appropriate filter set for fluorescein.

Experimental Workflow

Caption: Experimental workflow for this compound staining.

Materials and Reagents

| Reagent | Purpose | Recommended Concentration/Purity |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Washing and dilution | 1X solution |

| Paraformaldehyde (PFA) | Fixation | 4% (w/v) in PBS (methanol-free recommended)[8][9][10] |

| Triton X-100 | Permeabilization | 0.1-0.5% (v/v) in PBS[3][7] |

| Bovine Serum Albumin (BSA) | Blocking (optional) | 1-3% (w/v) in PBS[7] |

| This compound | F-actin staining | See manufacturer's instructions (typically 1:100-1:1000 dilution) |

| Anti-fade Mounting Medium | Mounting and preserving fluorescence | With or without DAPI for nuclear counterstaining |

| Glass Coverslips and Microscope Slides | Substrate for cell culture and imaging | High-quality, sterile |

| Humidified Chamber | Prevents evaporation during incubations | A petri dish with a damp paper towel |

Detailed Experimental Protocol

This protocol is optimized for adherent cells grown on glass coverslips in a 24-well plate. Volumes should be adjusted accordingly for different culture vessels.

1. Cell Seeding 1.1. Sterilize glass coverslips by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile hood. 1.2. Place one sterile coverslip into each well of a 24-well plate. 1.3. To enhance cell adherence, coverslips can be pre-coated with substrates like poly-D-lysine or fibronectin.[3] 1.4. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining. 1.5. Culture cells overnight or until they have adhered and spread appropriately.

2. Fixation 2.1. Gently aspirate the culture medium from the wells. 2.2. Wash the cells twice with 1 mL of pre-warmed PBS per well. 2.3. Aspirate the PBS and add 0.5 mL of 4% paraformaldehyde in PBS to each well. 2.4. Incubate for 10-20 minutes at room temperature.[3][8] Note: Methanol fixation is not recommended as it can disrupt the actin cytoskeleton.[8][11]

3. Permeabilization 3.1. Aspirate the fixative solution. 3.2. Wash the cells three times with 1 mL of PBS for 5 minutes each. 3.3. Add 0.5 mL of 0.1-0.5% Triton X-100 in PBS to each well. 3.4. Incubate for 5-15 minutes at room temperature.[3][7] Note: The duration of permeabilization may need to be optimized for different cell types. For robust F-actin staining, a 20-minute permeabilization can yield better results.[2]

4. Blocking (Optional) 4.1. Aspirate the permeabilization solution. 4.2. Wash the cells three times with 1 mL of PBS for 5 minutes each. 4.3. Add 0.5 mL of 1% BSA in PBS to each well. 4.4. Incubate for 30-60 minutes at room temperature.[7] This step helps to reduce non-specific background staining.

5. Staining with this compound 5.1. Prepare the this compound staining solution according to the manufacturer's instructions. A typical dilution is between 1:100 and 1:1000 in PBS or 1% BSA in PBS. 5.2. Aspirate the blocking solution (if used) or the final PBS wash. 5.3. Add enough diluted this compound solution to completely cover the cells on the coverslip (approximately 200-300 µL). 5.4. Incubate for 20-90 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and requires optimization.

6. Final Washes 6.1. Aspirate the staining solution. 6.2. Wash the cells three times with 1 mL of PBS for 5 minutes each, protected from light.

7. Mounting 7.1. Carefully remove the coverslips from the wells using fine-tipped forceps. 7.2. Wick away excess PBS from the edge of the coverslip using a piece of filter paper. 7.3. Place a small drop of anti-fade mounting medium onto a clean microscope slide. 7.4. Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles. 7.5. Seal the edges of the coverslip with clear nail polish to prevent drying and movement. 7.6. Store the slides flat at 4°C in the dark. For best results, image within 24 hours, as phalloidin staining can be less stable than antibody staining.[8]

Data Presentation: Summary of Protocol Parameters

| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |

| Fixation | Paraformaldehyde (PFA) | 4% (w/v) in PBS | 10-20 minutes[3][8] | Room Temperature |

| Permeabilization | Triton X-100 | 0.1-0.5% (v/v) in PBS[3][7] | 5-15 minutes[3][7] | Room Temperature |

| Blocking (Optional) | Bovine Serum Albumin (BSA) | 1-3% (w/v) in PBS[7] | 30-60 minutes[7] | Room Temperature |

| Staining | This compound | 1:100 - 1:1000 | 20-90 minutes | Room Temperature |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |